molecular formula C10H11N3O2 B3269707 3-[(3-Aminophenyl)methyl]imidazolidine-2,4-dione CAS No. 515143-80-3

3-[(3-Aminophenyl)methyl]imidazolidine-2,4-dione

Cat. No. B3269707
CAS RN: 515143-80-3
M. Wt: 205.21 g/mol
InChI Key: ODNCNVHRERQZOX-UHFFFAOYSA-N
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Description

“3-[(3-Aminophenyl)methyl]imidazolidine-2,4-dione” is a chemical compound with the CAS Number: 515143-80-3 . It has a molecular weight of 205.22 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the Inchi Code: 1S/C10H11N3O2/c11-8-3-1-2-7(4-8)6-13-9(14)5-12-10(13)15/h1-4H,5-6,11H2,(H,12,15) . This indicates that the compound has 10 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is normal .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of 3-[(3-Aminophenyl)methyl]imidazolidine-2,4-dione and related compounds has been explored extensively. For instance, a method for synthesizing 3-(2-thienyl)imidazolidine-2,4-dione derivatives was reported, highlighting the compound's potential in chemical synthesis (Brouillette et al., 2009).
  • Structural analysis of similar compounds has revealed insights into their molecular configuration. For example, the structure and conformation of 3-amino-1-(5-chloro-2-hydroxyphenyl)imidazolidine-2,4-dione were analyzed, showing the nonplanar arrangement of its molecular components (Aydin et al., 2013).

Chemical Properties and Reactions

  • Research has been conducted on the reaction of imidazolidine-2,4-dione derivatives with various reagents. For instance, the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates was studied, providing a route to novel spiro-linked compounds (Klásek et al., 2010).
  • Another study explored the microwave-assisted synthesis of 3-(thien-3-yl)imidazolidine-2,4-dione analogs, showing the efficiency and potential applications of this method in chemical synthesis (Brouillette et al., 2007).

Applications in Medicinal Chemistry

  • Imidazolidine-2,4-dione derivatives have been studied for their potential medicinal applications. For example, new imidazole-4-one and imidazolidine-2,4-dione analogues were synthesized and evaluated for antitumor activity, indicating their potential as therapeutic agents (El-Sayed et al., 2018).
  • The hypoglycemic activity of imidazolidine-2,4-dione derivatives was also investigated, suggesting their potential use in treating diabetes (Oguchi et al., 2000).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements include H302, H315, H319, and H335, suggesting that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-[(3-aminophenyl)methyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c11-8-3-1-2-7(4-8)6-13-9(14)5-12-10(13)15/h1-4H,5-6,11H2,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNCNVHRERQZOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)N1)CC2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501237780
Record name 3-[(3-Aminophenyl)methyl]-2,4-imidazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501237780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

515143-80-3
Record name 3-[(3-Aminophenyl)methyl]-2,4-imidazolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=515143-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(3-Aminophenyl)methyl]-2,4-imidazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501237780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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